2-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide
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Overview
Description
2-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a chloro-substituted benzamide core linked to a dihydroisoquinoline moiety via a butynyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Dihydroisoquinoline Moiety: This can be achieved through Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Butynyl Chain Introduction: The dihydroisoquinoline can be alkylated with a butynyl halide under basic conditions.
Benzamide Formation: The final step involves the coupling of the chloro-substituted benzoyl chloride with the amine group of the dihydroisoquinoline derivative under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The chloro group on the benzamide can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Alkenes or alkanes.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of benzamides are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar activities.
Medicine
Benzamide derivatives have been explored for their therapeutic potential in treating various diseases, including cancer, neurological disorders, and infections. This compound might be evaluated for such applications.
Industry
In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide would depend on its specific biological target. Generally, benzamides can interact with proteins, enzymes, or receptors, modulating their activity. The dihydroisoquinoline moiety might interact with specific binding sites, while the butynyl chain could influence the compound’s overall conformation and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)butyl)benzamide: Similar structure but lacks the alkyne group.
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide: Similar structure but lacks the chloro group.
2-chloro-N-(4-(isoquinolin-2-yl)but-2-yn-1-yl)benzamide: Similar structure but with an isoquinoline instead of dihydroisoquinoline.
Uniqueness
The presence of both the chloro group and the dihydroisoquinoline moiety linked via a butynyl chain makes 2-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide unique. This combination can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-chloro-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O/c21-19-10-4-3-9-18(19)20(24)22-12-5-6-13-23-14-11-16-7-1-2-8-17(16)15-23/h1-4,7-10H,11-15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDVTNYUEDAXGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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